N,N,N-Triethylpropan-1-aminium chloride
Description
N,N,N-Triethylpropan-1-aminium chloride is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three ethyl groups and a propyl chain, with a chloride counterion. This compound is part of a broader class of cationic surfactants and phase-transfer catalysts. Its structure imparts both lipophilic (from ethyl groups) and hydrophilic (from the charged ammonium center) properties, making it valuable in organic synthesis, material science, and nanotechnology .
Properties
CAS No. |
88071-67-4 |
|---|---|
Molecular Formula |
C9H22ClN |
Molecular Weight |
179.73 g/mol |
IUPAC Name |
triethyl(propyl)azanium;chloride |
InChI |
InChI=1S/C9H22N.ClH/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NJUSGBMPCXZAFE-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](CC)(CC)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylpropan-1-aminium chloride typically involves the alkylation of a tertiary amine. One common method is the reaction of triethylamine with 1-chloropropane under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through crystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound can involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Triethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction Reactions: Although less common, the compound can participate in redox reactions under specific conditions.
Complex Formation: It can form complexes with various anions and cations, which can be useful in different chemical processes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are different quaternary ammonium salts, depending on the nucleophile used.
Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: N,N,N-Triethylpropan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing the reaction rate and yield.
Biology: In biological research, this compound is used in the preparation of molecularly imprinted polymers (MIPs) for the selective recognition of target molecules. These MIPs are used in various analytical and separation techniques.
Industry: In the industrial sector, this compound is used in the production of surfactants, detergents, and other cleaning agents
Mechanism of Action
The mechanism of action of N,N,N-Triethylpropan-1-aminium chloride involves its interaction with various molecular targets. As a quaternary ammonium compound, it can interact with negatively charged molecules, such as nucleic acids and proteins. This interaction can lead to changes in the structure and function of these molecules, which can be exploited in various applications, such as drug delivery and molecular recognition.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
Key structural analogs include:
Key Observations :
- Substituent Effects: Replacing methyl with ethyl groups increases lipophilicity and steric bulk, enhancing surfactant properties. For example, N,N,N-triethyl derivatives are more effective in stabilizing nanoparticles than dimethyl analogs .
- Functional Group Impact : Chloropropyl groups (as in 3-chloro-N,N-dimethylpropan-1-aminium chloride) enhance reactivity in nucleophilic substitution reactions, whereas hydroxypropyl groups (as in 2,3-dihydroxy derivatives) improve water solubility .
Physicochemical Properties
- Crystal Structure : 3-Chloro-N,N-dimethylpropan-1-aminium chloride crystallizes in a tetragonal system (space group I4) with a = 15.9302 Å and c = 6.9779 Å. The triethyl analog likely adopts a less symmetric structure due to larger ethyl groups, reducing crystal packing efficiency .
- Solubility : Quaternary ammonium salts with hydroxypropyl groups (e.g., 2,3-dihydroxy-N,N,N-trimethylpropan-1-aminium chloride) exhibit higher aqueous solubility (>500 mg/mL) compared to chloropropyl analogs (<100 mg/mL) .
- Thermal Stability : Triethyl derivatives generally decompose at higher temperatures (~250°C) than dimethyl analogs (~200°C), attributed to stronger van der Waals interactions .
Research Findings and Challenges
- Toxicity : Quaternary ammonium compounds with longer alkyl chains (e.g., triethyl) show higher cytotoxicity than methyl or hydroxypropyl variants, limiting their biomedical use .
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